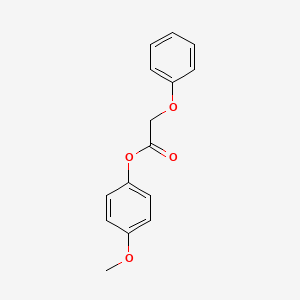

Acetic acid, phenoxy-, 4-methoxyphenyl ester

Description

Acetic acid, phenoxy-, 4-methoxyphenyl ester (CAS: Not explicitly provided in evidence), is an ester derivative of phenoxyacetic acid, where the hydroxyl group of the carboxylic acid is replaced by a 4-methoxyphenyl moiety. Structurally, it comprises a phenoxy group linked to an acetic acid backbone, esterified with a 4-methoxyphenyl group. This compound is synthesized via esterification reactions, typically involving phenoxyacetic acid (or its chloride) and 4-methoxyphenol under acidic conditions, as exemplified by analogous methods in and .

Key applications include its use as an intermediate in pharmaceutical and agrochemical synthesis.

Properties

CAS No. |

112445-76-8 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-phenoxyacetate |

InChI |

InChI=1S/C15H14O4/c1-17-12-7-9-14(10-8-12)19-15(16)11-18-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |

InChI Key |

NWFMYJOAVIEQRP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)COC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, phenoxy-, 4-methoxyphenyl ester typically involves the esterification of phenoxyacetic acid with 4-methoxyphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

-

Reagents: Dilute HCl or H₂SO₄

-

Products: Phenoxyacetic acid and 4-methoxyphenol

-

-

Basic Hydrolysis (Saponification) :

Kinetic Data :

Base-catalyzed hydrolysis proceeds 3–5× faster than acid-catalyzed due to nucleophilic attack by OH⁻ .

Transesterification

The ester reacts with alcohols to form new esters. For example:

-

Reaction with Ethanol :

| Alcohol | Catalyst | Yield (%) |

|---|---|---|

| Methanol | H₂SO₄ | 70 |

| Ethanol | Ion-exchange | 78 |

| Benzyl | PNT/NMM | 85 |

Enzyme Inhibition Activity

4-Methoxyphenyl acetate derivatives act as 15-lipoxygenase (15-LOX) inhibitors , critical in anti-inflammatory pathways :

-

Key Compounds :

-

7d : IC₅₀ = 3.8 μM

-

7e : IC₅₀ = 1.9 μM

-

Mechanism :

The carbonyl group forms hydrogen bonds with Fe(III)-OH in the enzyme active site, while the methoxy group enhances lipophilic interactions .

Comparative Reactivity

The methoxy group directs electrophilic substitution reactions to the para position. Notable reactions:

Scientific Research Applications

Acetic acid, phenoxy-, 4-methoxyphenyl ester has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, phenoxy-, 4-methoxyphenyl ester depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate biochemical pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Bromine and benzyloxy substituents increase lipophilicity, affecting membrane permeability in drug design .

- Synthetic Flexibility : Methoxy and chloro substituents are frequently used in hydrazide and heterocyclic derivative synthesis, as seen in and .

Stability and Reactivity

- Hydrolysis Sensitivity: The 4-methoxy group may reduce ester hydrolysis rates compared to electron-deficient aryl groups (e.g., 4-NO₂), as electron-donating groups stabilize the ester bond.

- Thermal Stability : Bromine and trifluoromethyl groups () improve thermal stability, critical for agrochemical formulations.

Research Findings and Trends

- Synthetic Methods : and highlight esterification using methyl 2-chloroacetate or sulfuric acid catalysis, with yields influenced by substituent reactivity .

- Structural Characterization : NMR and MS () are critical for confirming ester and hydrazide derivatives .

- Emerging Applications : Selenium analogs () and heterocyclic derivatives () represent underexplored areas for anticancer and antimicrobial agents .

Biological Activity

Acetic acid, phenoxy-, 4-methoxyphenyl ester, commonly referred to as phenoxyacetic acid derivative, is a compound that has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- CAS Number : 112445-76-8

The ester functional group contributes to its reactivity and interaction with biological targets.

Phenoxyacetic acid derivatives are known to interact with various biological pathways. The primary mechanisms include:

- PPAR Modulation : Some derivatives have been identified as selective PPAR (Peroxisome Proliferator-Activated Receptor) modulators. They exhibit partial agonist activity, influencing fatty acid metabolism and lipid homeostasis .

- Antimicrobial Activity : Certain studies suggest that phenoxyacetic acid derivatives possess antimicrobial properties, making them potential candidates for treating bacterial infections .

Biological Activity and Efficacy

Research has demonstrated the following biological activities associated with this compound:

- Anti-inflammatory Effects : In vitro studies indicate that this compound can reduce inflammatory responses by modulating cytokine production.

- Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .

- Fungicidal Activity : Research highlights the fungicidal properties of methoxyphenylacetic acid derivatives, suggesting their utility in agricultural applications .

Data Tables of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound:

| Activity | Efficacy | Reference |

|---|---|---|

| PPAR Agonism | Partial agonist | |

| Antimicrobial | Effective against Staphylococcus | |

| Anticancer | IC values < 10 µM | |

| Fungicidal | Inhibition of fungal growth |

Case Studies

- Study on PPAR Modulation :

- Anticancer Activity Assessment :

- Fungicidal Efficacy Evaluation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.